Butobarbital-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

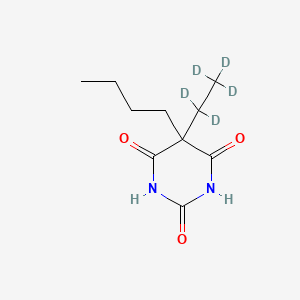

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2 |

InChI Key |

STDBAQMTJLUMFW-PVGOWFQYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Butobarbital-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Butobarbital-d5. This deuterated analog of butobarbital serves as a crucial internal standard for the quantitative analysis of its parent compound in various biological matrices. This document outlines its physicochemical characteristics, proposed synthetic pathway, analytical methodologies, and the established mechanism of action of butobarbital.

Core Chemical Properties and Structure

This compound, with the systematic name 5-butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a saturated derivative of barbituric acid. The deuterium labeling on the ethyl group provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁D₅N₂O₃ | [1][2] |

| Molecular Weight | 217.28 g/mol | [1][2] |

| Accurate Mass | 217.1475 u | [2] |

| CAS Number | 1794737-28-2 | [2] |

| Appearance | Neat solid | [1] |

| Storage Temperature | -20°C | [3] |

| InChI | InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2 | [1][2] |

| InChIKey | STDBAQMTJLUMFW-PVGOWFQYSA-N | [1] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C1(CCCC)C(=O)NC(=O)NC1=O | [1] |

Synthesis

The synthesis of this compound would likely proceed via the following conceptual steps:

Step 1: Alkylation. Diethyl butylmalonate would be deprotonated with a suitable base, such as sodium ethoxide, to form a carbanion. This carbanion would then act as a nucleophile, attacking iodoethane-d5 to introduce the deuterated ethyl group, yielding diethyl butyl(ethyl-d5)malonate.

Step 2: Condensation. The resulting deuterated malonic ester would then undergo a condensation reaction with urea in the presence of a strong base like sodium ethoxide. This reaction forms the barbiturate ring, yielding the final product, this compound.

Experimental Protocols: Analytical Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of butobarbital and other barbiturates in biological samples, such as urine, serum, and plasma. Its utility is most prominent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

A general workflow for the analysis of barbiturates using GC-MS with this compound as an internal standard is as follows:

-

Sample Preparation: A known amount of this compound is added to the biological sample. The barbiturates are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]

-

Derivatization: To improve volatility and chromatographic performance, the extracted barbiturates are often derivatized, for example, through methylation.[6]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different barbiturates are separated based on their retention times, and the mass spectrometer detects the characteristic ions of each compound and the internal standard.

-

Quantification: The concentration of butobarbital in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and specific method for the analysis of barbiturates, often with simpler sample preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. CN105859604A - Preparation method of deuterated ethosuximide-d5 - Google Patents [patents.google.com]

- 5. Barbituric acid, 5,5-dibenzyl- | 26371-47-1 | Benchchem [benchchem.com]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. repository.gatech.edu [repository.gatech.edu]

- 8. biomedres.us [biomedres.us]

- 9. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Butobarbital-d5: A Technical Guide for Researchers in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Butobarbital-d5 in research, focusing on its primary role as an internal standard for the quantitative analysis of butabarbital and other barbiturates. This compound, a deuterated analog of butabarbital, is an essential tool in clinical toxicology, forensic analysis, and pain management monitoring, ensuring the accuracy and reliability of analytical methods.[1][2][3] Its use is predominantly in mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to its non-deuterated counterpart, butabarbital. However, its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This stable-labeled internal standard is added to samples at a known concentration before sample preparation and analysis.[1][3] By comparing the instrument's response of the analyte (butabarbital) to that of the internal standard (this compound), researchers can correct for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.

Data Presentation: Quantitative Parameters in Barbiturate Analysis

The following tables summarize key quantitative data from various studies utilizing deuterated barbiturate internal standards, including this compound, for the analysis of barbiturates in biological matrices.

Table 1: LC-MS/MS Method Parameters for Barbiturate Analysis in Urine

| Analyte(s) | Internal Standard(s) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Sample Preparation | Reference |

| Butalbital, Phenobarbital, Secobarbital, Amobarbital, Pentobarbital | Butalbital-d5 | 50 - 10,000 | 50 | Dilute-and-Shoot | [4] |

| Amobarbital, Butabarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital | Butalbital-d5, Secobarbital-d5 | 50 - 1,000 | 50 | Dilute-and-Shoot | [5] |

| Phenobarbital, Butalbital, Pentobarbital, Amobarbital, Secobarbital | Phenobarbital-d5, Butalbital-d5, Pentobarbital-d5, Secobarbital-d5 | 150 - 3,000 | 150 | Solid-Phase Extraction | [2] |

Table 2: GC-MS Method Parameters for Barbiturate Analysis in Urine

| Analyte(s) | Internal Standard | Calibration Range (ng/mL) | Detection Limit (ng/mL) | Sample Preparation | Reference |

| Butalbital, Amobarbital, Pentobarbital, Secobarbital | d5-Pentobarbital | 50 - 3,200 | ~20 | Solid-Phase Extraction & Derivatization | [6] |

Experimental Protocols

"Dilute-and-Shoot" Method for LC-MS/MS Analysis of Barbiturates in Urine

This method is valued for its simplicity and high throughput.

Methodology:

-

Sample Preparation:

-

A small aliquot of the urine sample (e.g., 10 µL) is taken.[4]

-

This aliquot is diluted with a larger volume of ultrapure water (e.g., 490 µL) that contains the internal standard, this compound, at a known concentration (e.g., 10 ng/mL).[4]

-

The mixture is thoroughly vortexed to ensure homogeneity.

-

The sample is then centrifuged to pellet any particulate matter.

-

-

LC-MS/MS Analysis:

-

The supernatant is transferred to an autosampler vial.

-

A specific volume of the prepared sample is injected into the LC-MS/MS system.

-

The analytes are separated on a chromatography column and detected by the mass spectrometer.

-

Solid-Phase Extraction (SPE) for GC-MS Analysis of Barbiturates in Urine

This method provides a cleaner sample extract, which can improve analytical sensitivity and reduce instrument maintenance.

Methodology:

-

Sample Pre-treatment:

-

A urine sample is buffered to a specific pH (e.g., pH 7).[6]

-

The internal standard, such as d5-pentobarbital, is added to the buffered urine.

-

-

Solid-Phase Extraction:

-

The pre-treated sample is loaded onto an SPE cartridge (e.g., Bond Elute Certify II).[6]

-

The cartridge is washed with a solvent to remove interfering substances.

-

The barbiturates (including the internal standard) are then eluted from the cartridge with an appropriate solvent.

-

-

Derivatization:

-

The eluate is evaporated to dryness.

-

A derivatizing agent (e.g., iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide) is added to the residue to create more volatile and thermally stable derivatives of the barbiturates, which are more suitable for GC-MS analysis.[6]

-

-

GC-MS Analysis:

-

The derivatized sample is reconstituted in a suitable solvent.

-

An aliquot is injected into the GC-MS system for separation and detection.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantitative analysis of barbiturates using this compound as an internal standard.

Caption: Experimental workflow for barbiturate quantification.

This guide highlights the critical role of this compound in modern analytical research. Its application as an internal standard significantly enhances the quality and reliability of quantitative data for barbiturates in various biological samples. The choice between a simple "dilute-and-shoot" method and a more involved solid-phase extraction protocol will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the complexity of the sample matrix.

References

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. dfs.virginia.gov [dfs.virginia.gov]

- 6. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]

Synthesis and Isotopic Labeling of Butobarbital-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Butobarbital and its isotopically labeled analog, Butobarbital-d5. The synthesis is a well-established procedure in medicinal chemistry, involving a two-step alkylation of diethyl malonate followed by a condensation reaction with urea. The isotopic labeling with deuterium is strategically introduced to serve as an internal standard in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of Butobarbital proceeds through two primary stages:

-

Synthesis of Diethyl 2-butyl-2-ethylmalonate: This intermediate is prepared by the sequential alkylation of diethyl malonate. First, a butyl group is added using a butyl halide, followed by the addition of an ethyl group using an ethyl halide. The order of addition can be reversed.

-

Condensation with Urea: The resulting disubstituted malonic ester, diethyl 2-butyl-2-ethylmalonate, is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure of Butobarbital.

For the synthesis of this compound, the deuterium atoms are incorporated into the ethyl group. This is achieved by using a deuterated ethylating agent, such as bromoethane-d5, in the second alkylation step.

Experimental Protocols

Synthesis of Diethyl 2-butylmalonate (Intermediate 1)

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

n-Butyl bromide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring.

-

To the resulting solution, add n-butyl bromide dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, reflux the mixture until the reaction is complete (typically monitored by TLC or until the solution is neutral to moist litmus paper).

-

Distill off the ethanol.

-

Add water to the residue and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain pure diethyl 2-butylmalonate.

Synthesis of Diethyl 2-butyl-2-ethylmalonate (Intermediate 2)

Materials:

-

Diethyl 2-butylmalonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol as described in section 2.1.

-

Add diethyl 2-butylmalonate dropwise to the sodium ethoxide solution with stirring.

-

Add ethyl bromide dropwise to the reaction mixture.

-

Reflux the mixture until the reaction is complete.

-

Work-up the reaction mixture as described in section 2.1 to obtain diethyl 2-butyl-2-ethylmalonate.

Synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid)

Materials:

-

Diethyl 2-butyl-2-ethylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl 2-butyl-2-ethylmalonate and urea to the sodium ethoxide solution.

-

Reflux the mixture for several hours until the condensation is complete.

-

Distill off the ethanol.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude Butobarbital.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure Butobarbital.

Synthesis of this compound

The synthesis of this compound follows the same procedure as for Butobarbital, with the following modification in the synthesis of the deuterated intermediate:

-

Synthesis of Diethyl 2-butyl-2-(ethyl-d5)malonate (Intermediate 2-d5): In the second alkylation step (section 2.2), bromoethane-d5 is used instead of ethyl bromide.

The subsequent condensation with urea (section 2.3) using the deuterated intermediate will yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Butobarbital. The data for this compound is expected to be similar, with the primary difference being the molecular weight and the confirmation of isotopic enrichment.

Table 1: Reactants and Products for Butobarbital Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 |

| n-Butyl bromide | C₄H₉Br | 137.02 |

| Ethyl bromide | C₂H₅Br | 108.97 |

| Bromoethane-d5 | C₂D₅Br | 114.00 |

| Urea | CH₄N₂O | 60.06 |

| Butobarbital | C₁₀H₁₆N₂O₃ | 212.25 |

| This compound | C₁₀H₁₁D₅N₂O₃ | 217.28 |

Table 2: Typical Reaction Parameters and Yields for Butobarbital Synthesis

| Step | Key Reaction Parameters | Typical Yield (%) | Purity (%) |

| Synthesis of Diethyl 2-butylmalonate | Reflux in ethanol | 80-90 | >95 (by GC) |

| Synthesis of Diethyl 2-butyl-2-ethylmalonate | Reflux in ethanol | 75-85 | >95 (by GC) |

| Condensation and Purification of Butobarbital | Reflux in ethanol, followed by recrystallization | 60-75 | >99 (by HPLC) |

Table 3: Isotopic Labeling Data for this compound

| Parameter | Method of Analysis | Expected Value |

| Isotopic Enrichment | Mass Spectrometry | >98 atom % D |

| Deuterium Locations | ¹H NMR, ²H NMR | Ethyl group |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for Butobarbital and this compound.

Caption: Synthetic workflow for Butobarbital.

Caption: Isotopic labeling workflow for this compound.

Conclusion

The synthesis of Butobarbital and its deuterated analog, this compound, is a straightforward and well-documented process. By following the detailed protocols provided in this guide, researchers can reliably produce these compounds for various applications in drug development and biomedical research. The use of this compound as an internal standard is crucial for accurate quantification in analytical studies, and the methods described herein provide a clear pathway for its preparation. The provided data and visualizations serve as a valuable resource for planning and executing these syntheses.

Butobarbital-d5 vs. Non-Deuterated Butobarbital: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Butobarbital and its deuterated analog, Butobarbital-d5. Butobarbital, a barbiturate derivative, is a central nervous system depressant historically used for its sedative and hypnotic properties. Its therapeutic action is primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This compound, in which five hydrogen atoms on the ethyl group have been replaced with deuterium, is primarily utilized as an internal standard in analytical and forensic toxicology. This guide explores the physicochemical properties, pharmacokinetics, pharmacodynamics, and the theoretical impact of deuteration on the metabolic fate of Butobarbital, underpinned by the kinetic isotope effect. While direct comparative studies are not extensively available in public literature, this document synthesizes existing data and established scientific principles to provide a detailed overview for research and drug development purposes.

Physicochemical Properties

The introduction of deuterium into the Butobarbital structure results in a marginal increase in molecular weight, with minimal expected changes to its macroscopic physical properties such as color and form. However, the alteration in bond strength between carbon and deuterium compared to carbon and hydrogen can influence microscopic properties and metabolic stability.

Table 1: Physicochemical Properties of Butobarbital and this compound

| Property | Butobarbital | This compound | Reference(s) |

| IUPAC Name | 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione | 5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | [1][2] |

| Synonyms | Butobarbitone, Butethal | 5-Butyl-5-(ethyl-d5)barbituric acid, Butethal-d5 | [3] |

| Molecular Formula | C₁₀H₁₆N₂O₃ | C₁₀H₁₁D₅N₂O₃ | [3][4] |

| Molecular Weight | 212.25 g/mol | 217.28 g/mol | [3][4] |

| Appearance | White crystalline powder | Neat solid | [1][3] |

| Water Solubility | 1.27 mg/mL (predicted) | Not available | [5] |

| logP | 1.65 (predicted) | Not available | [5] |

| pKa | 7.86 | Not available | [5] |

Pharmacodynamics: Mechanism of Action

Butobarbital, like other barbiturates, exerts its primary effect on the central nervous system by enhancing the action of GABA, the principal inhibitory neurotransmitter. It binds to a distinct allosteric site on the GABA-A receptor, a ligand-gated ion channel.[6] This binding potentiates GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[6] Deuteration is not expected to alter the fundamental mechanism of action at the receptor level, as the overall molecular shape and key binding motifs remain unchanged.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Butobarbital.

References

- 1. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H16N2O3 | CID 71314330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Butabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

Deconstructing the Certificate of Analysis for Butobarbital-d5: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a reference standard like Butobarbital-d5 is a critical document. It provides assurance of the material's identity, purity, and concentration, which are fundamental to the accuracy and reliability of analytical measurements. This guide offers an in-depth explanation of the data and experimental protocols that underpin a typical this compound CoA.

This compound, a deuterium-labeled analog of Butobarbital, is primarily used as an internal standard in quantitative analysis by mass spectrometry for the detection of Butobarbital in forensic and clinical toxicology.[1][2][3][4][5] Its physical and chemical properties are summarized in Table 1.

| Identifier | Value |

| Formal Name | 5-(ethyl-d5)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione[3][6] |

| CAS Number | 1215565-64-2[3][6] |

| Molecular Formula | C₁₀H₁₁D₅N₂O₃[3][6] |

| Formula Weight | 217.3[3][6] |

| Purity | ≥98%[3] |

| Formulation | A 1 mg/mL or 100 µg/mL solution in methanol[2][4][6] |

| Storage Temperature | -20°C[3][4] |

Table 1: General Properties of this compound

Analytical Techniques and Data Interpretation

The quantitative data presented on a CoA is generated through a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments typically performed.

Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound. The technique separates ions based on their mass-to-charge ratio, providing a highly specific fingerprint of the molecule.

Experimental Protocol:

A solution of this compound is infused into a mass spectrometer, typically a triple quadrupole or time-of-flight instrument, equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[7] The instrument is calibrated using a known standard. The mass spectrum is then acquired over a relevant mass range.

Data Presentation:

| Parameter | Value |

| Theoretical Mass [M-H]⁻ | 216.3 u |

| Observed Mass [M-H]⁻ | 216.3 ± 0.2 u |

Table 2: Mass Spectrometry Data for this compound

Purity Determination by Chromatography

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are used to separate this compound from any potential impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected.

Experimental Protocol (HPLC):

A solution of this compound is injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with a mobile phase gradient consisting of water and acetonitrile, often with a modifier like ammonium acetate.[7] Detection is commonly performed using a UV detector or a mass spectrometer.

Data Presentation:

| Parameter | Value |

| Chromatographic Purity (HPLC) | ≥ 98% |

| Column | C18, e.g., Agilent Poroshell 120 EC-C18[7] |

| Mobile Phase | Gradient of Water and Acetonitrile with 5 mM Ammonium Acetate[7] |

| Detection | UV at 214 nm or MS |

Table 3: HPLC Purity Analysis Data

Isotopic Enrichment Analysis

For a deuterated standard, it is crucial to determine the extent of deuterium incorporation, known as isotopic enrichment. This is typically accomplished using mass spectrometry by analyzing the isotopic distribution of the molecular ion.

Experimental Protocol:

High-resolution mass spectrometry is used to resolve the isotopic peaks of the this compound molecular ion cluster. The relative intensities of the peaks corresponding to the d0 to d5 species are measured.

Data Presentation:

| Isotopologue | Relative Abundance |

| d5 | > 99% |

| d4 | < 1% |

| d3 | < 0.1% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 | < 0.1% |

Table 4: Isotopic Enrichment of this compound

Concentration Verification by Quantitative Analysis

The concentration of this compound in solution is verified using a calibrated analytical method, often LC-MS/MS, with a certified reference material.

Experimental Protocol (LC-MS/MS):

A calibration curve is prepared using a certified Butobarbital standard. The this compound solution is then analyzed, and its concentration is determined by comparing its response to the calibration curve. This method is similar to how this compound is used as an internal standard in analytical assays.[8]

Data Presentation:

| Parameter | Value |

| Certified Concentration | 1.00 mg/mL ± 0.05 mg/mL |

| Analytical Method | LC-MS/MS |

| Calibration | Traceable to a primary reference standard |

Table 5: Certified Concentration of this compound Solution

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information beyond a simple purity value. By understanding the underlying analytical methodologies, researchers can have full confidence in the quality and reliability of the reference standard, ensuring the integrity of their experimental results. The data presented in a CoA is the culmination of meticulous experimental work designed to confirm the identity, purity, isotopic enrichment, and concentration of the material.

References

- 1. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 2. CERILLIANT Butabarbital-D5, 100 g/mL in Methanol, Sold by MilliporeSigma | Fisher Scientific [fishersci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Butabarbital-D5 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 5. Butabarbital-D5 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. agilent.com [agilent.com]

- 8. sciex.com [sciex.com]

A Technical Guide to Butobarbital-d5 Reference Material for Researchers and Drug Development Professionals

Introduction

Butobarbital-d5 is a deuterium-labeled analog of butabarbital, a short-to-intermediate-acting barbiturate. In the fields of clinical and forensic toxicology, as well as in pharmaceutical research and development, this compound serves as a critical internal standard for the quantitative analysis of butabarbital in biological matrices. Its use in conjunction with mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the accuracy and reliability of analytical results. This technical guide provides an in-depth overview of commercially available this compound reference materials, their applications, and detailed experimental protocols for their use.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a certified reference material (CRM) or reference material (RM). These materials are produced under stringent quality control standards to ensure their identity, purity, and concentration, making them suitable for use in validated analytical methods. The table below summarizes the product offerings from prominent commercial suppliers.

| Supplier | Product Name | Catalog Number (Example) | Formulation | Concentration | Purity |

| Sigma-Aldrich (Cerilliant®) | Butabarbital-D5 | B-065 | 100 µg/mL in Methanol | 100 µg/mL | Certified Reference Material |

| Cayman Chemical | Butabarbital-d5 (CRM) | 20090 | 1 mg/mL solution in methanol | 1 mg/mL | ≥98% |

| Cayman Chemical | Butabarbital-d5 | 20089 | A neat solid | N/A | ≥98% |

| LGC Standards (TRC) | This compound | TRC-B690107 | Neat Solid | N/A | Not specified |

| CymitQuimica (distributor for TRC) | This compound | TRC-B690107 | Not specified | Not specified | Not specified |

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

The Role of this compound as an Internal Standard

The core utility of this compound lies in its role as an internal standard in quantitative analytical methods. Due to its structural similarity and identical physicochemical properties to the unlabeled analyte (butabarbital), it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the quantification.

Caption: A generalized workflow for the quantitative analysis of butabarbital using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Butabarbital in Urine by LC-MS/MS

This protocol is a representative example synthesized from various published methods. Researchers should validate this protocol in their own laboratory and for their specific application.

1. Materials and Reagents

-

This compound reference material (e.g., Cerilliant B-065, 100 µg/mL in Methanol)

-

Butabarbital analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Deionized water (18 MΩ·cm)

-

Drug-free urine for calibration standards and quality controls

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution (100 µg/mL) 1:100 with methanol.

-

Calibration Standards and Quality Controls: Prepare a stock solution of butabarbital in methanol. Serially dilute this stock solution with drug-free urine to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Solid Phase Extraction)

-

To 1 mL of urine sample (calibrator, QC, or unknown), add 25 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex the sample for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Caption: A detailed workflow for sample preparation using Solid Phase Extraction (SPE).

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate butabarbital from other matrix components. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Butabarbital: Q1 (m/z) 211.1 -> Q3 (m/z) 168.1

-

This compound: Q1 (m/z) 216.1 -> Q3 (m/z) 173.1

-

5. Data Analysis and Quantification

The concentration of butabarbital in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards. The use of a stable isotope-labeled internal standard ensures that any loss of analyte during sample preparation or fluctuations in instrument response will be corrected for, leading to a highly accurate and precise result.

Caption: The logical relationship for the quantification of an analyte using an internal standard.

This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of butabarbital. The commercially available certified reference materials provide the necessary quality assurance for use in validated analytical methods. The detailed experimental protocol provided in this guide serves as a starting point for the development and implementation of robust analytical methods for the determination of butabarbital in various biological matrices.

Regulatory Landscape of Butobarbital-d5: A Technical Guide for Researchers

An In-depth Examination of the Controlled Substance Status of a Deuterated Barbiturate

This technical guide provides a comprehensive overview of the regulatory status of Butobarbital-d5, a deuterated analog of the barbiturate Butobarbital. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available regulatory information and provides a framework for understanding the legal and scientific considerations surrounding this compound. While a definitive controlled substance schedule for this compound has not been explicitly established by the U.S. Drug Enforcement Administration (DEA), this guide offers a detailed analysis based on the known classification of its parent compound and the regulatory precedent for deuterated substances.

Executive Summary

Butobarbital is unequivocally classified as a Schedule III controlled substance in the United States. Consequently, it is highly probable that its deuterated analog, this compound, would also be considered a Schedule III controlled substance. This determination is based on the structural and pharmacological similarities between the two compounds and the DEA's broad definition of controlled substance analogs. Researchers and developers working with this compound should operate under the assumption that it is subject to the same stringent regulatory controls as Butobarbital, including specific requirements for registration, handling, storage, and record-keeping.

Regulatory Status of Butobarbital

Butobarbital, a short-to-intermediate-acting barbiturate, is listed as a Schedule III controlled substance under the Controlled Substances Act (CSA).[1] This classification indicates that Butobarbital has a currently accepted medical use in treatment in the United States, a moderate to low potential for physical dependence, and a high potential for psychological dependence.

Similarly, a related compound, butalbital, is also classified as a Schedule III controlled substance. The DEA has taken steps to revoke the exempted prescription product status for all butalbital products, which would subject them to full Schedule III controls.[2][3] This action underscores the DEA's scrutiny of barbiturates with abuse potential.

Table 1: Controlled Substance Scheduling of Butobarbital and Related Compounds in the United States

| Compound | DEA Schedule | Key Regulatory Notes |

| Butobarbital | Schedule III | Listed as a derivative of barbituric acid. |

| Butalbital | Schedule III | DEA has proposed to revoke exemptions for combination products.[2][3] |

The Regulatory Framework for Deuterated Drugs

The U.S. Food and Drug Administration (FDA) generally considers deuterated drugs to be New Chemical Entities (NCEs).[4][5][6] This designation is based on the understanding that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[7]

From a regulatory perspective, this NCE status has significant implications for the approval and marketing of deuterated drugs, often granting them a period of market exclusivity. However, the designation as an NCE by the FDA does not automatically determine its controlled substance schedule. The scheduling of a substance is the purview of the DEA, which evaluates its potential for abuse, pharmacological effects, and risk to public health.[8]

Logical Relationship: FDA NCE Designation vs. DEA Scheduling

Caption: FDA NCE designation and DEA scheduling are separate regulatory processes.

Inferred Regulatory Status of this compound

While there is no specific listing for this compound in the DEA's schedules of controlled substances, its regulatory status can be inferred from the legal framework surrounding controlled substance analogs. The CSA defines a "controlled substance analogue" as a substance that has a chemical structure substantially similar to the chemical structure of a controlled substance in Schedule I or II, and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than the stimulant, depressant, or hallucinogenic effect on the central nervous system of a controlled substance in Schedule I or II.

Although Butobarbital is a Schedule III substance, the principle of treating structurally and pharmacologically similar compounds with the same level of control is a cornerstone of the CSA. Given that the deuteration of Butobarbital does not fundamentally alter its core barbiturate structure or its depressant effects on the central nervous system, it is almost certain to be treated as a Schedule III substance.

Experimental Workflow: Determining the Controlled Substance Status of a Novel Compound

Caption: DEA's process for scheduling a new chemical entity.

Methodologies for Analysis

Researchers working with this compound must employ validated analytical methods to quantify the compound and its metabolites. These methods are essential for pharmacokinetic studies, drug metabolism research, and forensic analysis.

A. Synthesis of this compound

The synthesis of this compound would typically involve the use of a deuterated starting material. For example, a deuterated alkyl halide could be used in the alkylation of a barbiturate precursor. The exact synthetic route would need to be optimized to ensure high isotopic purity.

B. Pharmacological Evaluation

To confirm that this compound has a pharmacological profile similar to Butobarbital, a series of in vitro and in vivo studies would be necessary.

-

In Vitro Receptor Binding Assays: These assays would be conducted to determine the binding affinity of this compound for the GABA-A receptor, the primary target of barbiturates. The methodology would involve incubating radiolabeled ligands with cell membranes expressing the receptor in the presence of varying concentrations of this compound and Butobarbital.

-

In Vivo Behavioral Studies in Animal Models: Animal models of sedation, hypnosis, and anxiolysis would be used to compare the potency and efficacy of this compound and Butobarbital. For example, the loss of righting reflex in rodents is a common assay for hypnotic effects.

Signaling Pathway: Barbiturate Action at the GABA-A Receptor

Caption: Barbiturates enhance the inhibitory effects of GABA.

Conclusion and Recommendations

Based on the established controlled substance status of Butobarbital and the legal and scientific principles governing deuterated drugs and controlled substance analogs, it is prudent for all researchers, scientists, and drug development professionals to treat this compound as a Schedule III controlled substance. All activities involving this compound, including synthesis, handling, storage, and disposal, should be conducted in strict compliance with all applicable DEA regulations. Proactive communication with the DEA is recommended for any entity planning to work with this compound to ensure full regulatory compliance.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Federal Register :: Schedules of Controlled Substances; Exempted Prescription Products [federalregister.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. salamandra.net [salamandra.net]

- 5. venable.com [venable.com]

- 6. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 7. jrfglobal.com [jrfglobal.com]

- 8. dea.gov [dea.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Butabarbital in Human Urine using Butobarbital-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of butabarbital in human urine. The use of a stable isotope-labeled internal standard, Butobarbital-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. The described "dilute-and-shoot" sample preparation protocol is simple and rapid, enabling high-throughput analysis suitable for clinical research, forensic toxicology, and drug development settings.

Introduction

Butabarbital is a short-to-intermediate-acting barbiturate that acts as a central nervous system depressant.[1] Its therapeutic uses include the treatment of insomnia and anxiety. Due to its potential for abuse and dependence, sensitive and specific analytical methods are required for its monitoring in biological matrices. LC-MS/MS has become the gold standard for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is crucial for achieving reliable and accurate quantification by correcting for potential variations during the analytical process.[2] This note provides a detailed protocol for the quantification of butabarbital in human urine using this compound as an internal standard.

Experimental

Materials and Reagents

-

Butabarbital and this compound certified reference standards were obtained from a reputable supplier.

-

LC-MS/MS grade methanol, acetonitrile, and water were used.

-

Formic acid (reagent grade).

-

Drug-free human urine for calibration standards and quality control samples.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

-

An analytical column, such as a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm), is recommended.

Sample Preparation

A simple "dilute-and-shoot" method is employed for high-throughput analysis:

-

Urine samples are centrifuged to pellet any particulate matter.

-

A 50 µL aliquot of the supernatant is transferred to a clean microcentrifuge tube.

-

To this, 950 µL of a working internal standard solution (this compound at a concentration of 100 ng/mL in 0.1% formic acid in water) is added.

-

The sample is vortexed for 10 seconds to ensure thorough mixing.

-

The mixture is then centrifuged to pellet any precipitated proteins.

-

The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A linear gradient from 10% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Ion Spray Voltage | -4500 V |

| Temperature | 500 °C |

Table 1: MRM Transitions for Butabarbital and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Butabarbital | 211.1 | 168.0 | -15 |

| This compound (IS) | 216.1 | 173.0 | -15 |

Results and Discussion

The use of this compound as an internal standard provides effective correction for matrix-induced signal suppression or enhancement, ensuring accurate quantification. The chromatographic method provides good separation of butabarbital from endogenous urine components.

Quantitative Performance

The method demonstrates excellent linearity over a clinically relevant concentration range. The following table summarizes the expected quantitative performance of the method based on typical validation data for barbiturate assays using deuterated internal standards.

Table 2: Summary of Quantitative Performance

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Calibration Range | 5 - 1,000 ng/mL |

| Precision (CV%) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal due to IS correction |

Signaling Pathway and Experimental Workflow

The mechanism of action of butabarbital involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Caption: Butobarbital enhances GABAergic inhibition.

The experimental workflow for the LC-MS/MS analysis is streamlined for efficiency.

Caption: A streamlined workflow for butabarbital analysis.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of butabarbital in human urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput environments. This method is well-suited for applications in clinical research, forensic toxicology, and pharmacokinetic studies.

References

Application Notes and Protocols for the Quantitative Analysis of Butobarbital using Butobarbital-d5 in Gas Chromatography-Mass Spectrometry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Butobarbital-d5 as an internal standard for the quantitative analysis of butobarbital in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are synthesized from established protocols for barbiturate analysis.[1][2][3]

Introduction

Butobarbital is a barbiturate derivative that acts as a central nervous system depressant.[2] Accurate and reliable quantification of butobarbital in biological samples is crucial for clinical and forensic toxicology, as well as in drug development studies.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of barbiturates.[2][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[5] Deuterated internal standards exhibit similar chemical and physical properties to their non-labeled counterparts, leading to similar extraction recovery and chromatographic behavior.[6] This allows for the correction of variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.[6][7]

This document provides detailed protocols for sample preparation, GC-MS analysis, and data processing for the quantification of butobarbital using this compound.

Experimental Protocols

The following protocols describe the necessary steps for the analysis of butobarbital in biological samples such as blood, urine, and plasma.

2.1. Materials and Reagents

-

Butobarbital and this compound standards

-

Methanol (HPLC grade)

-

Ethyl acetate (Reagent grade)

-

Hexane (Reagent grade)

-

Deionized water

-

0.1 M Phosphate buffer (pH 6.0)

-

Concentrated Hydrochloric acid (HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Certified blank biological matrices (blood, urine, plasma)

2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for barbiturate extraction from biological matrices.[3]

-

Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., whole blood, urine, or plasma) into a clean glass test tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample to achieve a final concentration of 100 ng/mL.

-

Acidification: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to each tube and vortex briefly. Acidify the sample to approximately pH 2 by adding 100 µL of concentrated HCl. Vortex again.

-

Extraction: Add 5 mL of an extraction solvent mixture of hexane and ethyl acetate (1:1, v/v).

-

Mixing: Cap the tubes and vortex for 2 minutes. Alternatively, use a mechanical rocker for 15 minutes.

-

Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a new clean glass test tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

-

Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.

2.3. GC-MS Analysis

The following are typical GC-MS parameters for barbiturate analysis. These may need to be optimized for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Injector | Split/Splitless, operated in splitless mode |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

2.4. Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific ions for butobarbital-TMS and this compound-TMS should be monitored. The exact masses of the fragments should be determined by injecting a standard solution and examining the mass spectrum. The following are hypothetical but representative ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Butobarbital-TMS | To be determined | To be determined |

| This compound-TMS | To be determined | To be determined |

Note: The user must determine the appropriate quantifier and qualifier ions based on the mass spectra of the derivatized standards.

Data Presentation and Performance

The following tables summarize the expected quantitative performance of a validated GC-MS method for barbiturate analysis using a deuterated internal standard. The data is representative of what can be achieved.[1][8]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Butobarbital | 25 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Butobarbital | 75 | < 10 | < 10 | 90 - 110 |

| 750 | < 5 | < 5 | 95 - 105 | |

| 1500 | < 5 | < 5 | 95 - 105 |

Table 3: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Butobarbital | 10 | 25 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of butobarbital using this compound by GC-MS.

Logical Relationship of Internal Standard Method

Caption: Logical relationship for quantification using an internal standard in GC-MS analysis.

References

- 1. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. GC/MS confirmation of barbiturates in blood and urine. | Semantic Scholar [semanticscholar.org]

Quantitative Analysis of Barbiturates Using Butobarbital-d5 as an Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of barbiturates in biological matrices, specifically utilizing Butobarbital-d5 as an internal standard. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection and quantification of licit and illicit compounds.

Introduction

Barbiturates are a class of central nervous system depressants used as sedatives, hypnotics, and anticonvulsants. Due to their potential for abuse and narrow therapeutic index, accurate and reliable quantitative analysis in biological specimens is crucial for clinical and forensic toxicology, as well as in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

These notes provide protocols for sample preparation, LC-MS/MS analysis, and data interpretation for the quantification of butabarbital and other barbiturates in urine and blood samples.

Experimental Protocols

Sample Preparation: Dilute-and-Shoot for Urine

This method is a rapid and straightforward approach suitable for high-throughput screening of barbiturates in urine.

Materials:

-

Urine sample

-

This compound internal standard solution (100 ng/mL in methanol)

-

Ultrapure water

-

Methanol

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

LC-MS vials

Procedure:

-

Allow urine samples to equilibrate to room temperature.

-

Centrifuge the urine samples at 13,000 rpm for 5 minutes to pellet any particulate matter.[1]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of ultrapure water.

-

Add 10 µL of the 100 ng/mL this compound internal standard solution to the diluted urine.

-

Vortex the mixture for 10 seconds.

-

Transfer the final solution to an LC-MS vial for analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Plasma

This protocol is suitable for more complex matrices like blood or plasma, providing a cleaner extract for analysis.

Materials:

-

Blood/plasma sample (0.1 mL)

-

This compound internal standard solution (100 ng/mL in methanol)

-

1:9 n-hexane:ethyl acetate solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., initial mobile phase)

-

LC-MS vials

Procedure:

-

Pipette 0.1 mL of the blood or plasma sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard solution.

-

Add 400 µL of the 1:9 n-hexane:ethyl acetate solution.[2]

-

Vortex the mixture vigorously for 5 minutes.[2]

-

Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[2]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.[2]

-

Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of barbiturates. Instrument conditions should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[3] |

| Mobile Phase A | 5 mM Ammonium acetate in water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | See example gradient in the diagram below |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |

| Gas Temperature | 350 °C[2] |

| Drying Gas Flow | 10.0 L/min[2] |

| Nebulizer Pressure | 40 psi[2] |

| Capillary Voltage | 4000 V[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions for Butabarbital and this compound

The following table summarizes the precursor and product ions for butabarbital and its deuterated internal standard, which are crucial for selective detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Butabarbital | 211.1 | 168 | 42 |

| This compound | 216.1 | 173 | 42 |

Note: The specific fragmentor and collision energy values should be optimized for the instrument in use. The provided values are based on typical instrument settings.[2]

Quantitative Performance Data

The following table presents typical performance characteristics for the quantitative analysis of butabarbital using a deuterated internal standard.

| Parameter | Typical Value |

| Linearity Range | 5 - 1,000 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.995[3] |

| Precision (%CV) | < 15%[3] |

| Accuracy (% Bias) | Within ±15% |

| Limit of Quantification (LOQ) | 5 ng/mL[3] |

| Recovery | 63% - 71% (for LLE)[2] |

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for barbiturate analysis.

Simplified Metabolic Pathway of Butabarbital

Butabarbital is primarily metabolized in the liver. The main metabolic pathway involves the oxidation of the sec-butyl side chain.[4]

Caption: Simplified metabolic pathway of Butabarbital.

References

Application Notes and Protocols for Butobarbital-d5 Sample Preparation in Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of Butobarbital-d5. The included methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and "Dilute-and-Shoot"—are foundational techniques in toxicological and pharmacokinetic studies.

Introduction

This compound is a deuterated analog of butobarbital, a short-to-intermediate-acting barbiturate. It is commonly used as an internal standard in quantitative analyses to ensure the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). Proper sample preparation is a critical step to remove potential interferences from the complex urine matrix, concentrate the analyte, and ensure reproducible results. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

Sample Preparation Techniques

This section details three common sample preparation techniques for the analysis of barbiturates, including this compound, in urine.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for extracting barbiturates from urine, providing a clean extract and high recovery rates.[1] Polymeric or silica-based SPE cartridges are utilized to retain the analyte of interest while allowing interfering substances to be washed away.

-

Sample Pre-treatment:

-

Centrifuge the urine sample at approximately 2,800 rpm for 5 minutes to pellet any particulate matter.[2]

-

Pipette 1.0 mL of the centrifuged urine into a glass tube.[2]

-

Add an appropriate volume of this compound internal standard solution.

-

Add 2 mL of 100 mM sodium acetate buffer.[3] For some methods, the pH is adjusted to a specific value, such as pH 6.0[2] or 7.0[4].

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate of 1-2 mL/minute.

-

-

Washing:

-

Elution:

-

Evaporation and Reconstitution:

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

-

Sample Preparation:

-

Extraction:

-

Add 400 µL of an organic solvent mixture, such as 1:9 n-hexane:ethyl acetate.[6] Other solvent systems like ether or a 75:25 ethyl acetate:hexanes mixture can also be used.[7][8]

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[6]

-

Centrifuge the sample at approximately 2,800 rpm for 15 minutes to separate the aqueous and organic layers.[6]

-

-

Solvent Evaporation and Reconstitution:

"Dilute-and-Shoot"

This is the simplest and fastest sample preparation method, suitable for high-throughput screening. It involves minimal sample manipulation, reducing the potential for analyte loss. However, it offers the least amount of sample cleanup, which may lead to matrix effects in the analytical instrument.[9]

-

Sample Dilution:

-

Pipette 50 µL of the urine sample into a microcentrifuge tube or a well of a 96-well plate.[10]

-

Add 950 µL of a working internal standard solution containing this compound (e.g., in 0.1% formic acid in water).[10] This results in a 1:20 dilution. A different protocol suggests diluting 10 µL of urine with 490 µL of water containing the internal standard, a 1:50 dilution.

-

-

Mixing and Centrifugation:

-

Analysis:

-

Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

-

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for barbiturates in urine. Note that specific values can vary depending on the exact analytical method and instrumentation used.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | "Dilute-and-Shoot" |

| Extraction Recovery | 80% to >90%[1][4] | 63% to 71%[6] | Not Applicable (Dilution) |

| Linearity (r²) | >0.999[2] | >0.995[8] | >0.995 |

| Calibration Range | 50 to 3200 ng/mL[4] | 50 to 2000 ng/mL[8] | 50 to 10,000 ng/mL |

| Limit of Detection (LOD) | ~20 ng/mL (GC/MS)[4] | Method Dependent | Method Dependent |

| Throughput | Moderate | Low to Moderate | High |

| Sample Cleanliness | High | Moderate | Low |

| Matrix Effects | Low | Moderate | High |

Conclusion

The selection of an appropriate sample preparation technique for this compound in urine is a balance between the desired level of sample cleanup, sensitivity, and required sample throughput.

-

Solid-Phase Extraction offers the cleanest extracts and highest recoveries, making it ideal for methods requiring low limits of detection.

-

Liquid-Liquid Extraction is a robust and well-established technique that provides good sample cleanup.

-

The "Dilute-and-Shoot" method is unparalleled in its speed and simplicity, making it highly suitable for high-throughput screening environments where matrix effects can be managed by the sensitivity of modern LC-MS/MS instrumentation.

It is recommended that each laboratory validates the chosen method to ensure it meets the specific requirements of their analytical assays.

References

- 1. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. forensicresources.org [forensicresources.org]

- 6. dfs.virginia.gov [dfs.virginia.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]

Application Note: Butobarbital-d5 for Forensic Toxicology Screening

Introduction

Butobarbital is a short-to-intermediate-acting barbiturate that has been used as a sedative-hypnotic. Its potential for abuse and its presence in overdose cases make it a compound of interest in forensic toxicology. Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based methods, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response. Butobarbital-d5 is the ideal internal standard for the quantification of Butobarbital. This application note provides a detailed protocol for the screening and confirmation of Butobarbital in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from various studies on barbiturate analysis, which can be extrapolated for a method involving this compound, are summarized below.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Value | Reference |

| Calibration Range | 1 mg/L to 40 mg/L | [1] |

| Recovery | 63 ± 5% to 71 ± 5% | [1] |

| Within-run Precision (%CV) | ≤ 7% | [1] |

| Ionization Suppression/Enhancement | 98 ± 4% to 106 ± 7% | [1] |

| Internal Standard Concentration | 200 ng/mL | [2] |

Table 2: Example LC-MS/MS Transitions for Butabarbital and Butalbital-d5 (as a proxy for this compound)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Butabarbital | 211.1 | 168 | 12 |

| Butabarbital | 211.1 | 42 | 15 |

| Butalbital-d5 | 228.1 | 185.1 | 10 |

| Butalbital-d5 | 228.1 | 42.1 | 12 |

Data adapted from a method for Butalbital-d5, which is an isomer of this compound and expected to have similar fragmentation.[1]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Butobarbital from blood, plasma, or urine.

Materials:

-

Biological sample (e.g., blood, urine)

-

This compound internal standard solution

-

1:9 n-hexane:ethyl acetate extraction solvent

-

Reconstitution solvent (e.g., starting mobile phase)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 0.1 mL of the biological sample into a clean test tube.

-

Add an appropriate volume of this compound internal standard solution.

-

Add 400 µL of 1:9 n-hexane:ethyl acetate.

-

Vortex the mixture for approximately 15 seconds.[1]

-

Centrifuge the sample at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[1]

-

Carefully transfer the organic (upper) layer to a new clean test tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

-

Vortex briefly to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Gradient: A suitable gradient to separate Butobarbital from potential interferences.

MS/MS Parameters (Example in Negative Ionization Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 4000 V.[1]

-

Gas Temperature: 350 °C.[1]

-

Drying Gas Flow: 10.0 L/min.[1]

-

Nebulizer Pressure: 40 psi.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for Butobarbital and its deuterated internal standard (see Table 2 for examples).

3. Method Validation

A full method validation should be performed according to forensic toxicology guidelines. Key validation parameters include:

-

Linearity: Establish the concentration range over which the assay is linear.

-

Accuracy and Precision: Determined by analyzing quality control samples at multiple concentrations on different days.[1]

-

Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effects: Evaluate the effect of the biological matrix on the ionization of the analyte.[1]

-

Recovery: The efficiency of the extraction process.[1]

-

Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.

Visualizations

References

Application Note: Quantitative Determination of Butobarbital in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed and robust method for the quantification of butobarbital in biological samples, such as plasma, serum, and urine. The method utilizes a stable isotope-labeled internal standard, Butobarbital-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) protocol, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode. This method is suitable for use in clinical toxicology, forensic analysis, and pharmacokinetic studies.

Introduction

Butobarbital is a barbiturate derivative that acts as a central nervous system depressant, possessing sedative and hypnotic properties.[1] Its use has declined in clinical practice due to the availability of safer alternatives, but it remains a compound of interest in forensic and toxicological screening. Accurate and reliable quantification of butobarbital is crucial in these fields. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2][3] This application note provides a comprehensive protocol for the detection and quantification of butobarbital using this compound as an internal standard.

Experimental

Materials and Reagents

-

Butobarbital reference standard

-

HPLC-grade methanol, acetonitrile, water, and ethyl acetate

-

Formic acid

-

Ammonium acetate

-

Drug-free human plasma, serum, or urine for matrix-matched calibrators and quality controls

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation.[6]

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of butobarbital and this compound in methanol at a concentration of 1 mg/mL.[7]

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.[7]

Sample Preparation (Liquid-Liquid Extraction): A liquid-liquid extraction (LLE) procedure is recommended for sample cleanup.[6][8]

-